molecular formula C18H25IN4 B5381576 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide

1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide

Cat. No. B5381576
M. Wt: 424.3 g/mol
InChI Key: IFXUBRTXAGTWTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide, also known as BPTI, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTI is a quaternary ammonium salt that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in cells. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has also been shown to inhibit the activity of various kinases, which are proteins that play a role in cell signaling.
Biochemical and Physiological Effects:
1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has also been shown to inhibit the growth of various fungi and bacteria. Additionally, 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been shown to have anti-inflammatory properties, as it can inhibit the production of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also limitations to its use. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide is highly reactive and can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide. One potential direction is to further investigate its mechanism of action, as a better understanding of how it works could lead to the development of more effective drugs. Another potential direction is to investigate its potential use in combination with other drugs, as it may enhance the effectiveness of existing treatments. Additionally, further studies could be conducted to explore the potential use of 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide can be synthesized through various methods, including the reaction of 1,2,4-triazine with butyl bromide, phenyl magnesium bromide, and piperidine. The reaction yields 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide as a white powder, which can be purified through recrystallization. Other methods of synthesis include the reaction of 1,2,4-triazine with butyl chloride, phenyl lithium, and piperidine.

Scientific Research Applications

1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been extensively studied for its potential use in scientific research. It has been shown to have anticancer properties, as it can inhibit the growth of cancer cells. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has also been shown to have antifungal properties, as it can inhibit the growth of various fungi. Additionally, 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been studied for its potential use as an antimicrobial agent, as it can inhibit the growth of various bacteria.

properties

IUPAC Name

1-butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N4.HI/c1-2-3-14-22-15-17(16-10-6-4-7-11-16)19-18(20-22)21-12-8-5-9-13-21;/h4,6-7,10-11,15H,2-3,5,8-9,12-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUBRTXAGTWTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=NC(=NC(=C1)C2=CC=CC=C2)N3CCCCC3.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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